N,1-Dimethylazetidin-3-amine dihydrochloride

Description

Significance of Azetidine (B1206935) Ring Systems in Heterocyclic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are of considerable interest to organic and medicinal chemists. Their significance stems from the inherent ring strain of the four-membered ring, which imparts distinct chemical reactivity compared to their more common five- and six-membered counterparts like pyrrolidines and piperidines. This strain, while making them more reactive, does not render them as unstable as the three-membered aziridines, striking a useful balance for synthetic manipulation.

The azetidine motif is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. The rigid nature of the azetidine ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to biological targets with high affinity and selectivity. Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor or a site for further functionalization, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability. The incorporation of azetidine rings into molecular structures has been shown to improve pharmacokinetic profiles and can be a key strategy in the design of new therapeutic agents.

N,1-Dimethylazetidin-3-amine Dihydrochloride (B599025): A Versatile Azetidine Derivative in Synthetic Applications

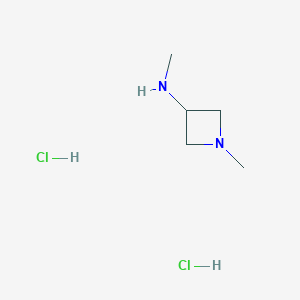

N,1-Dimethylazetidin-3-amine dihydrochloride is a specific derivative of the azetidine family that serves as a valuable building block in organic synthesis. Its structure features a dimethylamino group at the 3-position of the azetidine ring, with a methyl group on the ring's nitrogen atom. The dihydrochloride salt form enhances its stability and ease of handling as a solid reagent.

| Identifier | Value |

|---|---|

| CAS Number | 864247-47-2 |

| Molecular Formula | C5H14Cl2N2 |

| Molecular Weight | 173.09 g/mol |

| Appearance | White to off-white solid |

The utility of this compound lies in its bifunctional nature. The secondary amine within the azetidine ring and the tertiary dimethylamino group provide multiple points for chemical modification, making it a versatile intermediate for the construction of more complex molecules.

Detailed Research Findings

The versatility of N,1-Dimethylazetidin-3-amine as a synthetic building block is exemplified in medicinal chemistry research. For instance, its free base form, N,N-dimethylazetidin-3-amine, has been utilized in the synthesis of novel histamine (B1213489) H3 receptor (H3R) agonists. acs.org In a study aimed at developing potent and selective H3R agonists with central nervous system activity, researchers used N,N-dimethylazetidin-3-amine as a key nucleophile. acs.org

The synthesis involved a nucleophilic aromatic substitution reaction where N,N-dimethylazetidin-3-amine was reacted with a chlorinated pyrimidine (B1678525) derivative. acs.org This reaction specifically targeted the azetidine nitrogen to displace the chlorine atom on the pyrimidine ring, thereby coupling the two heterocyclic systems. This strategic step allowed for the introduction of the dimethylamino-azetidine moiety into the target compound series.

The resulting compounds were evaluated for their affinity and functional activity at the H3 receptor. The research highlighted that the dimethylamino substitution on the azetidine ring was a key structural feature that influenced the pharmacological profile of the synthesized molecules. acs.org This work underscores the importance of this compound (and its corresponding free base) as a readily available and reactive intermediate for the generation of libraries of compounds in drug discovery programs, enabling the exploration of structure-activity relationships.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,1-dimethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-6-5-3-7(2)4-5;;/h5-6H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAXLLLWRLRUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864247-47-2 | |

| Record name | N,1-dimethylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for N,1 Dimethylazetidin 3 Amine Dihydrochloride

Established Synthetic Pathways for the Azetidine (B1206935) Core

The construction of the azetidine ring can be achieved through several established synthetic methodologies, primarily involving cyclization reactions that form either a C-N or a C-C bond. magtech.com.cn Other methods include cycloadditions and ring contraction or expansion rearrangements. magtech.com.cn

One of the most fundamental and widely employed methods for constructing the azetidine ring is through intramolecular nucleophilic substitution. rsc.org This strategy typically involves the cyclization of a γ-amino alcohol or a related substrate where a nitrogen atom acts as the nucleophile, displacing a leaving group at the γ-position.

Intramolecular SN2 reactions are a common approach to form the azetidine ring, where a nitrogen atom attacks a carbon atom bearing a leaving group such as a halogen or a mesylate. frontiersin.org The efficiency of this ring closure is dependent on various factors, including the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions. Lewis or Brønsted acids are often required to activate the azetidine ring for nucleophilic ring-opening reactions, which can be a competing pathway. acs.org

A three-step sequence to generate N-aryl-2-cyanoazetidines involves a copper-catalyzed N-arylation, followed by N-cyanomethylation, and finally a one-pot mesylation and base-induced ring closure. organic-chemistry.org This method allows for a predictable substitution pattern and diastereoselectivity. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution for Azetidine Synthesis

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| β-amino alcohols | MsCl, Base | Substituted N-aryl-2-cyanoazetidines | organic-chemistry.org |

| γ-amino alcohols | Activating agent for OH | General azetidines | rsc.org |

Reductive amination is a powerful tool in organic synthesis for the formation of amines from carbonyl compounds. wikipedia.org In the context of azetidine synthesis, this reaction can be applied intramolecularly to form the heterocyclic ring. This process involves the initial formation of a cyclic iminium ion intermediate from a precursor containing both an amine and a carbonyl group (or its equivalent), which is then reduced in situ to the corresponding azetidine.

A key advantage of reductive amination is that it often proceeds as a one-pot reaction under mild conditions. wikipedia.org Common reducing agents used in these transformations include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method. wikipedia.org

One documented application involves the reductive amination of a crude free azetidine with paraformaldehyde to yield a N-methylated azetidine derivative, demonstrating the utility of this reaction for the functionalization of a pre-formed azetidine ring. chemrxiv.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Reference |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Mild reducing agent, selective for imines over carbonyls. | wikipedia.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and effective, often used for direct reductive amination. | wikipedia.org |

The synthesis of complex and highly functionalized azetidines often necessitates multi-step approaches that combine several key transformations. These routes offer the flexibility to install various substituents with a high degree of stereochemical control.

A notable multi-component approach involves a nih.govnih.gov-Brook rearrangement followed by a strain-release-driven anion relay sequence. nih.govnih.gov This method utilizes the high reactivity of azabicyclo[1.1.0]butane to react with three different electrophilic partners in a sequential manner, allowing for the rapid assembly of a diverse library of substituted azetidines. nih.govnih.govresearchgate.net

Palladium-catalyzed intramolecular amination of unactivated C-H bonds represents another advanced strategy. rsc.orgorganic-chemistry.org This method allows for the formation of the azetidine ring by creating a C-N bond at a γ C(sp3)–H position, a transformation that is traditionally challenging. rsc.org The reaction is promoted by an oxidant and an additive, proceeding through a proposed Pd(IV) intermediate. rsc.org

Other multi-step strategies include [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the reaction of an imine with an alkene under photochemical conditions to directly form the azetidine ring. rsc.orgrsc.org

Specific Synthesis of N,1-Dimethylazetidin-3-amine Dihydrochloride (B599025)

The synthesis of the target compound, N,1-Dimethylazetidin-3-amine dihydrochloride, involves the formation of the azetidine core followed by the introduction and manipulation of functional groups at the 1- and 3-positions.

A plausible synthetic route towards N,1-Dimethylazetidin-3-amine involves the nucleophilic substitution of a halogenated azetidine precursor. This approach would start with an azetidine ring bearing a suitable leaving group, such as a chlorine or bromine atom, at the 3-position.

The synthesis could proceed via a 3-halo-azetidine derivative, which can then undergo amination. For instance, reaction with dimethylamine (B145610) would introduce the N,N-dimethylamino group at the 3-position. Subsequent N-methylation at the azetidine nitrogen would furnish the final N,1-dimethylated product. The final step would involve treatment with hydrochloric acid to form the dihydrochloride salt. The synthesis of 3-chloro-azetidin-2-one derivatives has been reported, which could serve as precursors after reduction of the carbonyl group. researchgate.net

An alternative and versatile approach begins with an azetidin-3-one (B1332698) precursor. nih.gov Azetidin-3-ones are valuable intermediates as the ketone functionality allows for a variety of subsequent transformations. nih.gov The synthesis of azetidin-3-ones can be achieved through methods like the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides or the oxidative amination of allenes. nih.govnih.gov

Once the N-protected azetidin-3-one is obtained, it can undergo reductive amination with methylamine (B109427) to introduce the N-methylamino group at the 3-position. A second reductive amination using formaldehyde (B43269) would then install the methyl group on the exocyclic nitrogen. Alternatively, direct reductive amination with dimethylamine could be employed. The final step would involve N-methylation of the azetidine ring nitrogen, if not already methylated, followed by conversion to the dihydrochloride salt.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Azetidine |

| Pyrrolidine (B122466) |

| Aziridine |

| γ-amino alcohol |

| N-aryl-2-cyanoazetidine |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Azabicyclo[1.1.0]butane |

| Imine |

| Alkene |

| 3-halo-azetidine |

| Dimethylamine |

| 3-chloro-azetidin-2-one |

| Azetidin-3-one |

| N-propargylsulfonamide |

| Methylamine |

Advanced Synthetic Techniques and Optimization

The preparation of this compound benefits from modern synthetic strategies that enhance efficiency, yield, and purity. These include the application of microwave technology, meticulous optimization of solvents and catalysts, and controlled methods for salt formation and crystallization.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of azetidine derivatives is a noteworthy advancement. While a specific microwave-assisted protocol for the direct synthesis of N,1-Dimethylazetidin-3-amine is not extensively detailed in publicly available literature, the synthesis of related azetidine structures provides a strong basis for its application.

Microwave irradiation can significantly reduce reaction times in the key N-alkylation and cyclization steps that are fundamental to forming the azetidine ring and introducing the methyl substituents. For instance, the N-methylation of a precursor like 1-methylazetidin-3-amine (B1370097) could be expedited under microwave irradiation. A hypothetical protocol, based on general procedures for microwave-assisted N-alkylation of amines, might involve the following:

| Parameter | Condition |

| Reactants | 1-methylazetidin-3-amine, Methylating agent (e.g., methyl iodide, dimethyl sulfate) |

| Solvent | A polar, high-boiling solvent such as DMF, DMSO, or NMP |

| Base | An inorganic base like K2CO3 or Cs2CO3 to neutralize the acid byproduct |

| Microwave Power | 50-150 W |

| Temperature | 100-150 °C |

| Reaction Time | 10-30 minutes |

This approach offers a significant time advantage over conventional heating methods, which could require several hours to achieve comparable yields. The rapid heating and precise temperature control afforded by microwave reactors can also minimize the formation of side products, leading to a cleaner reaction profile.

Solvent and Catalyst Optimization in Compound Preparation

The choice of solvent and catalyst is critical in the synthesis of N,1-Dimethylazetidin-3-amine, influencing both the rate and outcome of the reaction. The key synthetic step, the N-methylation of 1-methylazetidin-3-amine or a related precursor, is particularly sensitive to these parameters.

Solvent Selection: A range of solvents can be employed for N-alkylation reactions. The ideal solvent should effectively dissolve the reactants and reagents, have a suitable boiling point for the desired reaction temperature, and be relatively inert to the reaction conditions.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Observations |

| Acetonitrile (B52724) (CH3CN) | 37.5 | 82 | Good for many SN2 reactions, but lower boiling point may limit reaction temperature. |

| Dimethylformamide (DMF) | 36.7 | 153 | A common choice for N-alkylation due to its high polarity and boiling point. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly polar, can accelerate SN2 reactions, but can be difficult to remove. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Less polar, may result in slower reaction rates. |

Catalyst Optimization: While the N-alkylation of amines can often proceed without a catalyst, particularly with reactive alkylating agents, the use of a catalyst can enhance the reaction rate and selectivity. For less reactive alkylating agents or to achieve methylation under milder conditions, various catalysts can be considered. Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) are often employed in biphasic systems to facilitate the reaction between the amine and the alkylating agent. In some modern synthetic approaches, transition metal catalysts, such as those based on palladium or nickel, have been developed for N-methylation reactions using more benign methylating agents like methanol.

Salt Formation and Crystallization Methodologies

The final step in the synthesis is the formation of the dihydrochloride salt and its purification through crystallization. As N,1-Dimethylazetidin-3-amine contains two basic nitrogen atoms, it can be protonated twice to form a stable dihydrochloride salt. This salt form often exhibits improved stability and handling characteristics compared to the free base.

The general procedure for forming the dihydrochloride salt involves dissolving the purified free base of N,1-Dimethylazetidin-3-amine in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (HCl).

| Step | Parameter | Details |

| 1. Dissolution | Solvent | Anhydrous solvents like diethyl ether, isopropanol, or ethyl acetate (B1210297) are commonly used. The choice of solvent can influence the crystal morphology and purity. |

| 2. Acid Addition | Reagent | A solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the amine solution. |

| 3. Precipitation | Temperature | The reaction is often cooled to promote precipitation of the salt. |

| 4. Isolation | Method | The precipitated solid is collected by filtration. |

| 5. Washing | Solvent | The collected solid is washed with a non-polar solvent (e.g., cold diethyl ether or hexane) to remove any residual impurities. |

| 6. Drying | Conditions | The final product is dried under vacuum to remove all traces of solvent. |

Crystallization is a crucial purification step. The selection of the crystallization solvent or solvent system is determined empirically to achieve a high yield of pure crystals. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.

Scalability and Industrial Production Considerations

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several important considerations. The primary goals are to ensure a safe, cost-effective, and environmentally sustainable process.

Route Selection: For industrial production, a linear synthesis with high-yielding and robust steps is preferred. The choice of starting materials is critical, with a preference for readily available and inexpensive precursors.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is essential. Exothermic reactions must be carefully controlled, and the potential for runaway reactions must be mitigated. The use of highly toxic or explosive reagents should be avoided if possible.

Waste Management: Green chemistry principles are increasingly important in industrial synthesis. The ideal process will minimize the generation of waste. This can be achieved by using atom-economical reactions, replacing hazardous solvents with more environmentally benign alternatives, and developing methods for the recovery and reuse of byproducts.

Equipment: The equipment used for large-scale production must be suitable for the specific reaction conditions, including temperature, pressure, and corrosive nature of the reagents. Glass-lined or stainless steel reactors are commonly used.

The development of a scalable and efficient synthesis is a complex process that requires careful optimization of each step. For a compound like this compound, this would involve a detailed investigation of reaction kinetics, process parameters, and purification techniques to ensure a high-quality product can be manufactured in a safe and economical manner.

Chemical Reactivity and Transformational Chemistry of N,1 Dimethylazetidin 3 Amine Dihydrochloride

Reactivity of the Amine Functionality

The exocyclic secondary amine (-NHCH₃) at the 3-position of the azetidine (B1206935) ring is a key site for chemical modification. Its reactivity is characteristic of typical secondary aliphatic amines, undergoing reactions such as alkylation and acylation at the nitrogen atom.

Alkylation Reactions for Tertiary Amine Formation

The secondary amine group of N,1-Dimethylazetidin-3-amine can be readily alkylated to form the corresponding tertiary amine. This nucleophilic substitution reaction typically involves an alkyl halide or other suitable alkylating agent. The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. youtube.com

Direct alkylation of amines with alkyl halides can sometimes be challenging to control, as the product tertiary amine can be more nucleophilic than the starting secondary amine, leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com However, for the formation of tertiary amines from secondary amines, this issue is less pronounced compared to the alkylation of primary amines. masterorganicchemistry.com

Alternative, more controlled methods for amine alkylation have been developed. One such green method is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which serve as environmentally benign alkylating agents. nih.gov Another widely used approach is N-alkylation using alcohols, catalyzed by transition metal complexes, such as those of Iridium(III) or Ruthenium(II). nih.gov This method, often referred to as "borrowing hydrogen," involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction.

| Alkylating Agent | Catalyst/Conditions | Product Type | Representative Yield |

| Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Tertiary Amine | Good to Excellent |

| Dimethyl Carbonate (DMC) | Cu–Zr Bimetallic Nanoparticles, 180 °C | Tertiary Amine | High |

| Alcohols (e.g., Benzyl alcohol) | NHC–Ir(III) Complex, Base (e.g., KOtBu), 120 °C | Tertiary Amine | High |

This table presents typical conditions for the N-alkylation of secondary amines, which are applicable to N,1-Dimethylazetidin-3-amine.

Acylation Reactions to Form Amides

The secondary amine of N,1-Dimethylazetidin-3-amine readily undergoes acylation to form a stable amide derivative. This reaction is fundamental in organic synthesis, often used for protecting the amine group or for constructing larger molecules. researchgate.net Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.

When reacting with an acyl chloride, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. youtube.com This is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com The reaction of secondary amines with acyl halides is generally efficient and leads to the formation of N,N-disubstituted amides. youtube.com

Modern, environmentally friendly protocols for N-acylation have been developed, such as using benzotriazole (B28993) chemistry in water, which can proceed at room temperature or under microwave irradiation to give high yields of the desired amide. nih.gov Another approach utilizes acetonitrile (B52724) as both the acetylating agent and solvent at high temperatures, catalyzed by alumina, avoiding the need for hazardous reagents like acetyl chloride. mdpi.com

| Acylating Agent | Reagent/Conditions | Product | Representative Yield |

| Acyl Chloride (R-COCl) | Pyridine or Et₃N, Solvent (e.g., CH₂Cl₂) | N,N-disubstituted Amide | >90% |

| Acid Anhydride ((RCO)₂O) | Base or Catalyst (e.g., Iodine), Solvent-free | N,N-disubstituted Amide | Excellent |

| Arylylbenzotriazole | Water, Microwave (50 °C) | N-Aryl, N-alkyl Amide | 90-98% |

| Acetonitrile | Alumina, 200 °C, Continuous-flow | N-Acetyl Amide | Good |

This table summarizes various methods for the N-acylation of secondary amines, illustrating the expected reactivity of N,1-Dimethylazetidin-3-amine.

Transformations of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain (25.5 kcal/mol), which makes it more reactive than larger rings like pyrrolidine (B122466) but more stable than its three-membered counterpart, aziridine. rsc.org This inherent strain allows for a variety of chemical transformations that involve the manipulation or cleavage of the ring. rsc.orgrsc.org

Ring-Opening Reactions

The N-methylated tertiary amine within the azetidine ring can be activated towards nucleophilic attack, leading to ring-opening. A common strategy involves quaternization of the ring nitrogen with an alkylating agent (e.g., methyl iodide) to form a highly strained and electrophilic azetidinium salt. This positively charged intermediate is then susceptible to ring-opening by a wide range of nucleophiles.

This reactivity is analogous to the well-studied ring-opening of aziridinium (B1262131) ions. nih.govnih.gov The azetidinium ion can be opened by nucleophiles such as halides, acetate (B1210297), or azide, yielding functionalized acyclic amine derivatives. The regioselectivity of the attack (at C2 or C4) depends on the substitution pattern of the ring and the nature of the nucleophile. For an unsubstituted ring, the attack typically occurs at one of the methylene (B1212753) carbons adjacent to the nitrogen.

Oxidation Reactions

The tertiary nitrogen atom of the N-methylazetidine ring can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or peroxycarboxylic acids like m-chloroperoxybenzoic acid (mCPBA). The product, an azetidine N-oxide, is a highly polar compound. researchgate.net

Amine oxides are valuable synthetic intermediates. For instance, they can undergo thermal decomposition in a process known as the Cope elimination to yield alkenes, although this specific reaction is not applicable to the azetidine ring of the title compound in a way that would produce a stable alkene without ring fragmentation. Anodic oxidation provides an electrochemical alternative for the oxidation of N-substituted azetidines, often leading to ring-opened or rearranged products depending on the reaction conditions and the initial structure. researchgate.net

Selective Reduction Methodologies

The azetidine ring in N,1-Dimethylazetidin-3-amine is fully saturated and therefore not subject to reduction. However, functional groups introduced onto the molecule through the reactions described above can be selectively reduced.

For example, the amide formed from the acylation of the exocyclic amine (Section 3.1.2) can be reduced to a tertiary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This two-step process of acylation followed by reduction provides an alternative route to N-alkylation.

Furthermore, unsaturated precursors to the azetidine ring, known as azetines, can be reduced to form the saturated azetidine core. nih.gov Common methods for the reduction of the C=N bond in 1-azetines or the C=C bond in 2-azetines include catalytic hydrogenation (e.g., H₂ over Palladium) or the use of hydride reagents like LiAlH₄. nih.gov This demonstrates how the core azetidine structure can be accessed from unsaturated intermediates.

N,1 Dimethylazetidin 3 Amine Dihydrochloride As a Core Building Block in Complex Molecule Synthesis

Design and Construction of Novel Heterocyclic Architectures

The rigid framework of the azetidine (B1206935) ring makes it an attractive scaffold for constructing novel three-dimensional molecular shapes. rsc.org Its incorporation can lead to compounds with improved properties such as solubility and metabolic stability.

The synthesis of fused and bridged bicyclic systems containing the azetidine core represents a sophisticated approach to creating structurally complex and conformationally constrained molecules. While direct literature on the use of N,1-Dimethylazetidin-3-amine dihydrochloride (B599025) for these specific architectures is limited, the general strategies for azetidine synthesis and functionalization are well-established. Methods such as intramolecular SN2 reactions and the aminolysis of epoxy amines are common for forming the azetidine ring, which can then be elaborated into more complex systems. nih.govfrontiersin.org For instance, the intramolecular aminolysis of 3,4-epoxy amines provides a pathway to azetidine rings that can serve as precursors for further functionalization into fused or bridged structures. nih.govfrontiersin.org Another advanced technique involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which utilizes visible light to construct the azetidine skeleton. rsc.org These methods highlight the potential for incorporating functionalized azetidines into intricate molecular designs.

N,1-Dimethylazetidin-3-amine dihydrochloride is a versatile building block for introducing the azetidine moiety into a wide array of chemical scaffolds. The azetidine group is frequently found in contemporary medicinal chemistry, and methodologies that allow for its straightforward introduction are highly valuable. nih.gov Its use facilitates access to novel chemical space, which is critical in drug discovery programs. For example, azetidine derivatives are key components in various biologically active compounds, acting as precursors to agents currently in preclinical and clinical trials. google.com The synthesis of new heterocyclic amino acid derivatives often employs azetidine building blocks, using reactions like the aza-Michael addition to append the ring to other molecular frameworks. mdpi.comnih.gov

The following table summarizes various synthetic strategies used to incorporate azetidine rings into larger, more diverse molecular structures.

| Reaction Type | Starting Materials | Resulting Scaffold | Key Features |

| Aza-Michael Addition | (N-Boc-azetidin-3-ylidene)acetate, NH-heterocycles | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | Efficient route to new heterocyclic amino acid derivatives. mdpi.comnih.gov |

| Intramolecular Aminolysis | cis-3,4-epoxy amines | Azetidines with adjacent carbonyl groups | Tolerates acid-sensitive functional groups. nih.govfrontiersin.org |

| Strain-Release Homologation | Azabicyclo[1.1.0]butanes | Functionalized azetidines | Allows for late-stage azetidinylation. nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides | Chiral azetidin-3-ones | Provides access to versatile synthetic intermediates. nih.gov |

Application in Structure-Activity Relationship (SAR) Studies Through Scaffold Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Azetidine-containing scaffolds are frequently modified to probe these relationships.

The dimethylamino group of this compound provides a basic nitrogen center, which is a common feature in many pharmacologically active compounds. The strategic placement of such basic moieties can be crucial for molecular recognition, receptor binding, and pharmacokinetic properties. In SAR studies, the modification of amine substituents allows chemists to investigate the impact of basicity, steric bulk, and hydrogen bonding potential on a compound's activity. nih.gov For example, in the development of cannabinoid CB1 receptor antagonists, analogues were synthesized to probe the aminopiperidine region, demonstrating that variations in the amine substituent significantly affected receptor affinity and efficacy. nih.gov Similarly, using a building block like this compound allows for the direct incorporation of a defined basic center to explore interactions within a biological target.

The azetidine ring offers multiple points for substitution, allowing for a systematic exploration of the surrounding chemical space in SAR studies. By varying the substituents on the azetidine nitrogen and at other positions on the ring, chemists can fine-tune a molecule's properties. nih.gov This approach enables the generation of compound libraries with diverse three-dimensional shapes and functionalities. nih.gov The synthesis of functionalized azetidines, such as chiral azetidin-3-ones, creates versatile intermediates that can be further derivatized to explore a wide range of structural modifications. nih.gov The ability to easily generate analogues is crucial for optimizing lead compounds in drug discovery. google.com

The table below illustrates how modifications to the azetidine scaffold can be used to explore chemical space and influence biological activity in SAR studies.

| Modification Strategy | Example | Purpose in SAR | Potential Outcome |

| Varying N-substituents | Replacing N-benzyl with N-Boc or other groups | To probe the steric and electronic requirements of the N-substituent pocket in a target protein. nih.gov | Identification of optimal substituent for potency and selectivity. |

| Introducing substituents on the ring | Functionalization at the C2 or C3 position | To explore new binding interactions and modify the molecule's vectoral properties. google.comnih.gov | Improved target engagement and altered physicochemical properties. |

| Altering the basic amine | Modifying the dimethylamino group to other alkyl amines or hydrazines | To investigate the role of basicity, hydrogen bonding, and steric bulk at a key interaction point. nih.gov | Enhanced receptor affinity and functional activity. |

Stereochemical Control in Synthesis with Azetidine Building Blocks

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. The use of enantiomerically pure building blocks is a powerful strategy for controlling the stereochemical outcome of a synthesis. Azetidine building blocks with defined stereocenters are invaluable for constructing stereochemically complex targets. For example, stereocontrolled syntheses have been developed to produce all four stereoisomers of azetidine-2,3-dicarboxylic acid, which are conformationally restricted analogues of NMDA, allowing for detailed investigation of their activity at NMDA receptors. nih.gov Similarly, a flexible and stereoselective synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization, highlighting how chiral auxiliaries can direct the formation of specific stereoisomers. nih.gov The ability to access specific stereoisomers is essential for elucidating the precise three-dimensional requirements for biological activity and for developing safer, more effective therapeutic agents.

Enantioselective Synthetic Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. In the context of "this compound," this could be achieved by either starting with an enantiomerically pure form of the azetidine or by employing a chiral catalyst or reagent to induce stereoselectivity in a reaction involving the racemic azetidine.

One hypothetical enantioselective strategy could involve the kinetic resolution of racemic N,1-dimethylazetidin-3-amine. This process would utilize a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the azetidine, allowing for the separation of the unreacted, enantiomerically enriched starting material or the isolation of a chiral product. For instance, an acylation reaction using a chiral acylating agent in the presence of a suitable base could selectively acylate one enantiomer, facilitating their separation.

Another potential avenue is the use of the achiral N,1-dimethylazetidin-3-amine as a nucleophile in an asymmetric catalytic reaction. For example, its addition to a prochiral electrophile, such as an α,β-unsaturated carbonyl compound, in the presence of a chiral metal complex or an organocatalyst, could lead to the formation of a product with a newly generated stereocenter in high enantiomeric excess. The success of such a strategy would depend on the ability of the chiral catalyst to create a chiral environment that effectively differentiates between the two enantiotopic faces of the electrophile.

Table 1: Hypothetical Enantioselective Michael Addition

| Entry | Electrophile | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cyclohexenone | (S)-Proline | DMF | 25 | - | - |

| 2 | Chalcone | Chiral Copper-Bis(oxazoline) | CH₂Cl₂ | 0 | - | - |

| 3 | Nitro-styrene | Chiral Thiourea | Toluene | -20 | - | - |

| Data in this table is hypothetical and for illustrative purposes only, as no specific experimental results were found in the literature. |

Diastereoselective Transformations

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative stereochemistry between the existing and the new stereocenters. If one were to start with an enantiomerically pure sample of N,1-dimethylazetidin-3-amine, any subsequent reaction that introduces a new stereocenter would need to be controlled to produce the desired diastereomer.

A plausible diastereoselective transformation would be the reaction of a chiral, non-racemic N,1-dimethylazetidin-3-amine derivative with an achiral reagent to form a product with a second stereocenter. For example, the amine could be first converted to a chiral amide or sulfonamide. Subsequent functionalization of the azetidine ring, for instance, via α-lithiation followed by reaction with an electrophile, could proceed with high diastereoselectivity, directed by the existing stereocenter and the chiral auxiliary. uni-muenchen.de

Alternatively, the N,1-dimethylazetidin-3-amine could be used as a chiral ligand or directing group in a reaction occurring at a different part of a larger molecule. The stereochemistry of the azetidine moiety could influence the facial selectivity of an attack on a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer.

Table 2: Hypothetical Diastereoselective Alkylation

| Entry | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |

| 1 | (R)-N-Benzoyl-N,1-dimethylazetidin-3-amine | Methyl iodide | LDA | THF | -78 | - | - |

| 2 | (S)-N-Tosyl-N,1-dimethylazetidin-3-amine | Benzyl bromide | n-BuLi | Diethyl ether | -78 | - | - |

| Data in this table is hypothetical and for illustrative purposes only, as no specific experimental results were found in the literature. |

Derivatization and Functionalization Strategies for Research Applications

Modification for Analytical Methodologies

For quantitative analysis, particularly in complex biological or pharmaceutical matrices, direct detection of N,1-Dimethylazetidin-3-amine can be challenging due to its low molecular weight and lack of a strong chromophore. Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a tag that enhances detectability by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or UV-Vis detection, as well as Capillary Electrophoresis (CE).

Pre-column derivatization involves reacting the analyte with a labeling reagent prior to its introduction into the analytical system. This off-line approach offers flexibility in optimizing reaction conditions to achieve high yields. The secondary amine of the azetidine (B1206935) ring is the primary target for these reactions. A variety of reagents, commonly used for primary and secondary amines, are applicable.

Key reagents for the derivatization of secondary amines include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under alkaline conditions to form highly fluorescent sulfonamide derivatives. The reaction time can vary from 30 to 120 minutes depending on the specific amine.

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): This reagent reacts rapidly (within minutes) in a buffered alkaline solution to yield stable, fluorescent derivatives. It is a widely used reagent due to its high reactivity and the stability of the resulting product.

4-Chloro-7-nitrobenzofurazan (NBD-Cl): Also known as 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole, NBD-Cl reacts with aliphatic amines to produce fluorescent derivatives that can be detected at specific excitation and emission wavelengths (e.g., λexcitation = 450 nm and λemission = 540 nm).

Para-Toluenesulfonyl Chloride (PTSC): Used to introduce a chromophore into non-chromophoric compounds, making them detectable by UV detectors. This approach has been successfully used for the chiral HPLC analysis of similar cyclic amines.

3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS): A novel reagent developed for the rapid analysis of amines and amino acids using HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS).

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method | Reference |

|---|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | Fluorescence | nih.gov |

| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Primary and Secondary Amines | Fluorescence | nih.govchemrxiv.org |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Aliphatic Amines | Fluorescence | nih.gov |

| Para-Toluenesulfonyl Chloride | PTSC | Primary and Secondary Amines | UV-Vis | rsc.org |

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate | APDS | Amines and Amino Acids | Mass Spectrometry (MS/MS) | nih.gov |

To ensure a reliable and sensitive analytical method, the derivatization process must be carefully optimized. The goal is to achieve a complete or at least a high and reproducible reaction yield. Several parameters critically influence the efficiency of the derivatization reaction.

An experimental design approach, such as a "Crossed D-Optimal" design, can be employed to systematically optimize these factors. nih.gov For instance, in the derivatization of dimethylamine (B145610) with NBD-Cl, factors such as reagent concentration, buffer pH, reaction temperature, and time are crucial. nih.gov High concentrations of the derivatizing reagent can increase the signal but may also lead to interfering peaks from the reagent itself or its hydrolysis products. nih.gov Therefore, finding the optimal balance is essential. The stability of the formed derivative over time is another critical parameter that must be evaluated to ensure the integrity of the sample from preparation to analysis. nih.gov

| Parameter | Importance in Optimization | Typical Considerations |

|---|---|---|

| Reagent Concentration | Ensures complete reaction without introducing significant interference. | A molar excess of the reagent is typically used, but excessively high concentrations can cause co-eluting peaks and background noise. nih.gov |

| pH of Reaction Medium | Affects the nucleophilicity of the amine and the stability of the reagent. | Most reactions with amines require alkaline conditions (e.g., borate buffer pH 8) to deprotonate the amino group. nih.gov |

| Reaction Temperature | Influences the rate of the reaction. | Higher temperatures can speed up the reaction but may also lead to the degradation of the reagent or the product. Optimization is required to find the ideal temperature. nih.gov |

| Reaction Time | Determines the completeness of the derivatization. | The time needed to reach maximum yield should be determined experimentally. Reaction times can range from minutes to hours. nih.govnih.gov |

| Solvent | Affects the solubility of reactants and the reaction kinetics. | Aprotic polar solvents are often used. The choice depends on the specific reagent and analyte. |

Functionalization for Advanced Spectroscopic Probes (synthesis aspect)

Beyond simple detection, the azetidine scaffold can be functionalized to create advanced molecular probes for spectroscopic analysis, such as fluorescence imaging or NMR studies. This involves the covalent attachment of larger, more complex moieties like fluorophores. The synthesis of such probes requires multi-step strategies that allow for the selective modification of the N,1-Dimethylazetidin-3-amine structure.

Synthetic approaches often begin with a protected azetidine precursor, which allows for regioselective functionalization. For example, a commercially available N-Boc-azetidin-3-one can serve as a versatile starting material. The ketone functionality can be used as a handle for introducing a spectroscopic tag via reductive amination or by forming an enolate and reacting it with an electrophilic probe.

Alternatively, modern synthetic methods for creating functionalized azetidines can be adapted. Visible light-enabled aza Paternò-Büchi reactions, which are [2+2] cycloadditions between imines and alkenes, offer a direct route to highly functionalized azetidines that could incorporate a fluorescent alkene. chemrxiv.org Another strategy involves the strain-release functionalization of 1-azabicyclobutanes, which allows for a modular and stereocontrolled synthesis of complex azetidines. This method could be used to build a fluorescent probe onto the azetidine core in a programmable manner.

Generation of Analogs for Mechanistic Investigations

To investigate the structure-activity relationships (SAR) of N,1-Dimethylazetidin-3-amine, a library of structural analogs is often required. These analogs are systematically designed to probe the importance of different structural features, such as the azetidine ring, the N-methyl group, and the exocyclic dimethylamino group, for a specific biological activity.

The synthesis of such analogs can be achieved through various strategies:

Modification of the Azetidine Nitrogen: The N1-methyl group can be replaced with other alkyl or functionalized groups. This can be accomplished by starting with a protected azetidin-3-amine (e.g., N-benzyl or N-Cbz protected), performing desired modifications on the exocyclic amine, and then deprotecting and re-alkylating the ring nitrogen.

Modification of the Exocyclic Amine: The dimethylamino group can be varied. Analogs with different alkyl substituents (e.g., diethylamino, piperidinyl) or even a primary or secondary amine can be synthesized. A single-step synthesis of azetidine-3-amines from commercial materials provides a direct route to precursors that can be subsequently alkylated to generate diverse analogs. nih.gov

Ring Functionalization: Substituents can be introduced at other positions of the azetidine ring. Multicomponent reactions driven by the strain-release of azabicyclo[1.1.0]butane allow for the modular synthesis of 1,3,3-trisubstituted azetidines, offering a powerful way to generate diverse scaffolds. nih.govnih.gov

Bioisosteric Replacement: The azetidine ring itself or the attached functional groups can be replaced by bioisosteres—groups with similar physical or chemical properties that impart different biological activities or pharmacokinetic profiles. drughunter.com For example, the azetidine ring could be replaced with a cyclobutane or oxetane ring to probe the role of the ring nitrogen. The exocyclic amine could be replaced with other hydrogen bond acceptors or groups that alter basicity. Studies on azetidine derivatives as GABA uptake inhibitors, for instance, have explored replacing carboxylic acid groups with tetrazole rings as bioisosteres. nih.gov

These synthetic efforts, by providing a range of related compounds, are crucial for detailed mechanistic investigations, helping to identify the key molecular interactions responsible for the compound's activity and to optimize its properties for specific research applications. nih.govnih.gov

Computational and Theoretical Studies on N,1 Dimethylazetidin 3 Amine Dihydrochloride

Conformational Analysis and Molecular Modeling

Conformational analysis of N,1-Dimethylazetidin-3-amine dihydrochloride (B599025) is fundamental to understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers.

The process begins with the generation of an initial 3D structure of the molecule. Due to the presence of the four-membered azetidine (B1206935) ring, the molecule possesses a degree of ring strain that influences its geometry. The protonation of the two amine groups in the dihydrochloride salt form is a critical factor, as it introduces electrostatic interactions that significantly affect the preferred conformations. Molecular mechanics force fields, such as AMBER or CHARMM, are commonly used to perform a systematic search of the conformational space. This involves rotating the rotatable bonds, primarily the C-N bond connecting the dimethylamino group to the azetidine ring.

Table 1: Representative Data from Conformational Analysis of N,1-Dimethylazetidin-3-amine Dihydrochloride

This table presents hypothetical data to illustrate typical findings from a conformational analysis study.

| Conformer ID | Dihedral Angle (C2-C3-N-C(methyl)) | Ring Puckering Angle (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 175.2 | 15.1 | 0.00 | 65.2 |

| Conf-2 | 65.8 | 14.8 | 0.85 | 21.5 |

| Conf-3 | -70.1 | 15.3 | 1.20 | 10.3 |

| Conf-4 | -178.9 | 14.9 | 2.50 | 3.0 |

Quantum Chemical Calculations (e.g., DFT for reactivity and stability analysis)

To gain a more accurate understanding of the electronic structure, reactivity, and stability of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational cost. nih.gov

DFT calculations begin with the optimization of the molecular geometry to find the minimum energy structure. nih.gov This is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which is adept at handling charged species. mdpi.com The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For the dihydrochloride form, the calculations would explicitly include the two chloride counter-ions to accurately model the electrostatic interactions and hydrogen bonding between the ammonium (B1175870) protons and the chloride ions.

Once the geometry is optimized, various electronic properties can be calculated to analyze reactivity and stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity. bioinformaticsreview.com The distribution of these frontier orbitals can reveal the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecule's surface. mdpi.com These maps use a color scale to indicate regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential, highlighting the positively charged ammonium groups and the electronegative chloride ions as key sites for intermolecular interactions.

Table 2: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-311++G(d,p))

This table contains representative theoretical data for illustrative purposes.

| Property | Calculated Value | Unit | Significance |

| Total Energy | -558.72 | Hartrees | Thermodynamic stability of the molecule |

| HOMO Energy | -9.85 | eV | Electron-donating ability |

| LUMO Energy | -0.42 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 9.43 | eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 12.5 | Debye | Molecular polarity and solubility |

Docking and Molecular Dynamics Simulations in Ligand Design (focus on methodology)

In the context of drug discovery, N,1-Dimethylazetidin-3-amine can serve as a scaffold for designing ligands that bind to specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the cornerstone computational techniques used to predict and analyze these interactions. bohrium.com

The methodology begins with molecular docking , which predicts the preferred orientation (pose) of the ligand within the binding site of a target protein. nih.gov The first step is the preparation of both the ligand and the receptor. For the ligand, this compound, this involves generating a low-energy 3D conformation and assigning correct partial charges. For the receptor, a high-resolution crystal structure is obtained from a database like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, removing water molecules (unless they are known to be critical for binding), and defining the binding site, often based on a co-crystallized ligand. nih.gov Docking algorithms then systematically sample a large number of poses of the ligand in the binding site and use a scoring function to rank them based on their predicted binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations are performed to refine the docked poses and evaluate the stability of the ligand-protein complex. nih.govmdpi.com MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. mdpi.com A typical MD simulation protocol involves several steps:

System Setup: The docked protein-ligand complex is placed in a simulation box, which is then filled with explicit water molecules to mimic the aqueous physiological environment. Counter-ions are added to neutralize the system's charge.

Energy Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated at the desired pressure (e.g., 1 atm). This allows the solvent and ions to relax around the protein-ligand complex.

Production Run: A long simulation (typically tens to hundreds of nanoseconds) is run, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved. researchgate.net

Analysis of the MD trajectory provides insights into the stability of the ligand in the binding pocket, the specific hydrogen bonds and hydrophobic interactions that are maintained over time, and any conformational changes in the protein induced by ligand binding. This detailed understanding of the binding dynamics is invaluable for the rational design and optimization of new ligands based on the N,1-Dimethylazetidin-3-amine scaffold. bohrium.com

Emerging Research Directions and Future Perspectives in Azetidine Chemistry

Innovations in Azetidine (B1206935) Scaffold Construction Methods

The construction of the strained four-membered azetidine ring has historically presented synthetic challenges. However, recent innovations have led to the development of more efficient and versatile methods for creating this valuable scaffold. These modern techniques often leverage novel activation strategies to overcome the energetic barriers associated with ring formation, offering improved yields, functional group tolerance, and stereocontrol. Key areas of innovation include photocatalysis, electrochemistry, and flow chemistry.

Photocatalysis has emerged as a powerful tool for azetidine synthesis, enabling reactions to proceed under mild conditions with high levels of control. One notable example is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. Recent advancements have utilized visible light and a photocatalyst to facilitate this reaction, offering a safer and more accessible alternative to traditional UV light-mediated methods. Another innovative photocatalytic strategy involves the radical strain-release of azabicyclo[1.1.0]butanes. In this approach, a photosensitizer initiates a radical process that allows for the difunctionalization of azetidines in a single step. Furthermore, copper-catalyzed photoinduced cyclization of ynamides represents a novel anti-Baldwin 4-exo-dig radical cyclization that provides access to highly functionalized azetidines.

Electrochemical methods offer another sustainable and efficient approach to azetidine synthesis. By using electricity to drive chemical reactions, electrochemistry can often avoid the need for harsh reagents and high temperatures. While direct electrochemical synthesis of azetidines is an area of ongoing research, the principles of electrosynthesis are being applied to create precursors and facilitate key bond-forming reactions that lead to the azetidine core.

| Synthetic Method | Key Features | Recent Advancements |

| Photocatalysis | Mild reaction conditions, high selectivity, use of visible light. | Aza-Paternò-Büchi reactions, radical strain-release of azabicyclo[1.1.0]butanes, copper-catalyzed photoinduced cyclization. |

| Electrochemistry | Sustainable, avoids harsh reagents, precise control of redox processes. | Emerging area with potential for novel cyclization strategies. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, efficient handling of reactive intermediates. | Continuous flow synthesis of substituted azetines and azetidines. |

Advanced Applications in Chemical Biology Tool Development (synthesis aspect)

The rigid and compact nature of the azetidine scaffold makes it an attractive component in the design and synthesis of sophisticated chemical biology tools. These tools are instrumental in probing biological systems, identifying new drug targets, and understanding disease mechanisms. The synthesis of these molecules often requires strategic incorporation of the azetidine moiety to impart specific conformational properties or to serve as a versatile anchor for further functionalization.

Azetidines are being incorporated into the synthesis of various molecular probes. For instance, azetidine-containing fluorescent purine analogs have been developed. nih.govescholarship.org In these molecules, the azetidine ring is appended to a fluorescent core, and the substituents on the azetidine can be modified to fine-tune the photophysical properties of the probe. nih.govescholarship.org The synthesis of these probes involves the coupling of a pre-formed azetidine derivative to the heterocyclic core, highlighting the importance of having access to a diverse range of functionalized azetidine building blocks.

Another significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is crucial for the efficacy of a PROTAC. In some designs, azetidine moieties have been incorporated into these linkers, replacing other cyclic structures like piperazine. nih.gov This substitution can influence the linker's conformation and vector, which in turn affects the ternary complex formation and subsequent protein degradation. The synthesis of such PROTACs involves the modular assembly of the target binder, the E3 ligase ligand, and the azetidine-containing linker.

Furthermore, the azetidine scaffold is utilized in the synthesis of photoaffinity probes, which are used to identify protein targets of small molecules. These probes typically contain a photoreactive group that forms a covalent bond with the target protein upon irradiation with light. The synthesis of azetidine-based photoaffinity probes would involve incorporating a photoreactive moiety, such as a benzophenone or a diazirine, onto the azetidine ring or a side chain.

The development of these advanced chemical biology tools relies on the availability of versatile synthetic routes to functionalized azetidines. Methods that allow for the precise installation of functional groups at different positions of the azetidine ring are crucial for creating a diverse toolbox of molecular probes.

| Chemical Biology Tool | Role of Azetidine (Synthesis Aspect) | Example Application |

| Fluorescent Probes | Scaffold for attaching fluorophores; substituents on the azetidine can modulate photophysical properties. | Azetidine-containing purine analogs for studying nucleic acids. nih.govescholarship.org |

| PROTACs | Incorporated into the linker to control conformation and spatial orientation of the two binding moieties. | VZ185, a dual degrader of BRD9 and BRD7, where an azetidine replaced a piperazine in the linker design. nih.gov |

| Photoaffinity Probes | Serves as a rigid core for the attachment of a photoreactive group and a reporter tag. | Identification of protein targets for azetidine-containing bioactive molecules. |

Integration with High-Throughput Synthesis Technologies in Research

To fully explore the chemical space around the azetidine scaffold for applications in drug discovery and chemical biology, high-throughput synthesis (HTS) technologies are being increasingly employed. These technologies enable the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. The integration of azetidine synthesis with HTS platforms is accelerating the discovery of novel azetidine-containing molecules with valuable properties.

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecule libraries. This approach has been successfully applied to the azetidine scaffold. For example, a densely functionalized azetidine ring system has been used as a starting point to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.govbroadinstitute.orgresearchgate.net One notable achievement in this area is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.govnih.govbroadinstitute.orgresearchgate.net This was accomplished by immobilizing an azetidine scaffold on a solid support and then systematically introducing diversity at multiple positions through a series of chemical transformations. researchgate.net

Flow chemistry is another key technology that is facilitating the high-throughput synthesis of azetidines. uniba.ituniba.it Automated flow synthesis platforms can perform reactions in a sequential and programmable manner, allowing for the rapid production of a library of analogs with minimal manual intervention. rsc.org The precise control over reaction conditions in flow reactors is particularly advantageous for managing the often-reactive intermediates involved in azetidine synthesis. uniba.ituniba.it This technology has been used for the efficient and scalable synthesis of aminated imidazoheterocycles and is being increasingly applied to other privileged scaffolds like azetidine. strath.ac.uk

The combination of innovative synthetic methods for azetidine construction with automated synthesis platforms and computational library design is creating a powerful engine for modern chemical research. These high-throughput approaches are making it possible to systematically explore the structure-activity relationships of azetidine-containing compounds and to identify new leads for drug discovery and novel probes for chemical biology.

| High-Throughput Technology | Application to Azetidine Synthesis | Key Advantages |

| Diversity-Oriented Synthesis (DOS) | Generation of libraries of fused, bridged, and spirocyclic azetidines from a common scaffold. nih.govnih.govbroadinstitute.orgresearchgate.net | Rapid exploration of diverse chemical space, creation of structurally complex molecules. |

| Solid-Phase Synthesis | High-throughput synthesis of large libraries of individual azetidine derivatives. nih.govnih.govbroadinstitute.orgresearchgate.net | Simplified purification, amenability to automation. |

| Flow Chemistry | Automated and continuous synthesis of azetidine libraries. uniba.ituniba.itrsc.org | Precise reaction control, enhanced safety, scalability, rapid library production. rsc.orgstrath.ac.uk |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N,1-Dimethylazetidin-3-amine dihydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of azetidine precursors. For purification, recrystallization in ethanol or methanol is effective due to the compound’s high solubility in polar solvents. HPLC (≥95% purity) is recommended for final quality control .

- Key Considerations : Monitor reaction pH to ensure proper salt formation (dihydrochloride). Use inert atmospheres to prevent degradation of sensitive intermediates.

Q. How is the structural identity of this compound confirmed?

- Analytical Workflow :

- NMR : - and -NMR to confirm proton/carbon environments (e.g., azetidine ring protons at δ 3.1–3.5 ppm, methyl groups at δ 1.2–1.5 ppm).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H] at m/z 158.07).

- Elemental Analysis : Verify Cl content (theoretical: 22.4% Cl) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Store in a cool, dry place (<25°C) in sealed containers to prevent hygroscopic degradation.

- Neutralize spills with sodium bicarbonate before disposal .

Q. Why is the dihydrochloride salt form preferred over the free base or hydrochloride in research?

- Rationale : Dihydrochloride salts enhance aqueous solubility and stability under physiological conditions, making them ideal for in vitro assays. Compared to hydrochloride forms, dihydrochlorides often exhibit higher bioavailability due to improved ionization .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in purity or stability data?

- Strategies :

- HPLC-DAD/MS : Detects trace impurities (e.g., unreacted azetidine precursors) and quantifies degradation products.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).

- X-ray Crystallography : Resolves structural ambiguities in polymorphic forms .

Q. How can researchers investigate the biological activity of this compound?

- Experimental Design :

- Target Binding : Use SPR (surface plasmon resonance) to measure affinity for receptors (e.g., amine GPCRs).

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines.

- In Vivo Models : Evaluate pharmacokinetics (e.g., plasma half-life) in rodents, noting dihydrochloride’s enhanced absorption .

Q. What factors influence the stability of this compound in solution?

- Critical Parameters :

- pH : Stable at pH 4–6; hydrolyzes in alkaline conditions.

- Temperature : Store solutions at 4°C for short-term use; avoid freeze-thaw cycles.

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Q. How is this compound applied in drug discovery pipelines?

- Case Study : As a building block for LSD1 inhibitors (e.g., Bomedemstat dihydrochloride), it modifies epigenetic targets.

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents at the azetidine nitrogen to optimize potency.

- In Silico Docking : Predict binding modes to lysine-specific demethylases using MOE or Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.